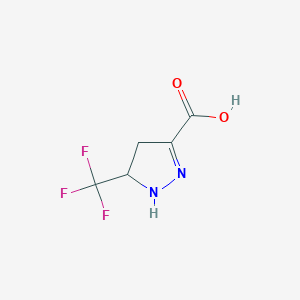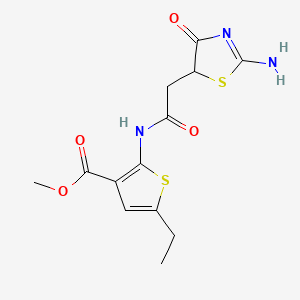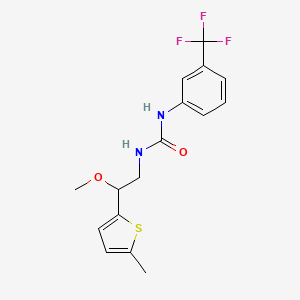![molecular formula C20H19FN2O2 B2816499 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide CAS No. 899735-41-2](/img/structure/B2816499.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a 3,4-dihydro-2H-quinolin-6-yl group, and a 2-fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclopropanecarbonyl group would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropanecarbonyl group, the 3,4-dihydro-2H-quinolin-6-yl group, and the 2-fluorobenzamide group. Each of these groups could potentially participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopropanecarbonyl group could potentially affect the compound’s boiling point, density, and refractive index .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Research on compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide often focuses on their synthesis, including novel methods of creating these complex molecules, and evaluating their biological activities. For example, compounds with cyclopropane and quinoline components have been synthesized and tested for their antibacterial, antitubercular, and psycho-neurotropic properties. These studies aim to develop new therapeutic agents with improved efficacy and safety profiles.
Antibacterial and Antitubercular Agents : The synthesis of quinoline derivatives and their evaluation as potential antibacterial and antitubercular agents illustrate the ongoing search for new treatments for infectious diseases. Compounds exhibiting significant activity against specific bacterial strains or Mycobacterium tuberculosis offer insights into the design of new drugs with targeted action mechanisms (Kantevari, Surineni, Sridhar, Yogeeswari, & Sriram, 2011; Miyamoto et al., 1995).
Psycho- and Neurotropic Profiling : The exploration of novel quinolin-4-ones for their psycho- and neurotropic effects highlights the potential of these compounds in developing new treatments for neurological conditions. Studies focusing on the sedative, anti-amnesic, and antihypoxic effects of these molecules contribute to our understanding of their therapeutic potential (Podolsky, Shtrygol’, & Zubkov, 2017).
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOCELMMCAOVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Methylbicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2816416.png)
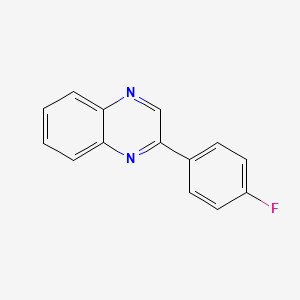
![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2816419.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2816420.png)
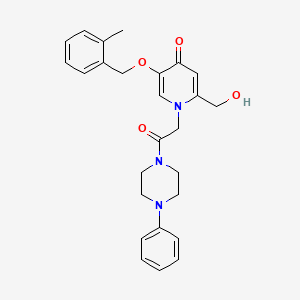
![1,7-dimethyl-9-(4-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2816422.png)
![[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2816423.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2816426.png)
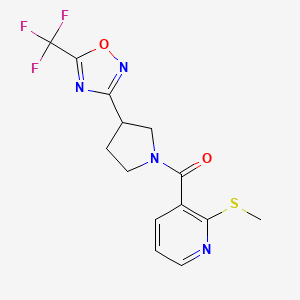
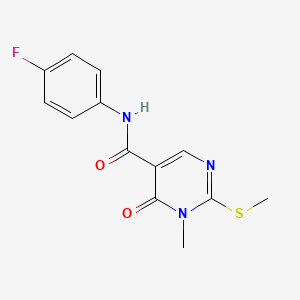
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2816431.png)
